molecular formula C24H18N6O2S2 B2449523 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate CAS No. 333409-11-3

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate

Cat. No.: B2449523
CAS No.: 333409-11-3
M. Wt: 486.57
InChI Key: WNGAWHNBVQBICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound featuring a quinoxaline core substituted with benzimidazole groups

Properties

IUPAC Name

2,3-bis(1H-benzimidazol-2-ylsulfanylmethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O2S2/c31-29-19-11-5-6-12-20(19)30(32)22(14-34-24-27-17-9-3-4-10-18(17)28-24)21(29)13-33-23-25-15-7-1-2-8-16(15)26-23/h1-12H,13-14H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGAWHNBVQBICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C([N+](=O)C4=CC=CC=C4N3[O-])CSC5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Formation of 2,3-Dimethylquinoxaline 1,4-Dioxide

The foundational step involves synthesizing the quinoxaline di-$$N$$-oxide backbone. This is achieved through the condensation of $$o$$-phenylenediamine with 2,3-butanedione under acidic conditions, followed by oxidation:

  • Condensation Reaction :
    $$o$$-Phenylenediamine reacts with 2,3-butanedione in a methanol-water mixture catalyzed by ammonium bifluoride (NH$$4$$HF$$2$$) to yield 2,3-dimethylquinoxaline. The reaction proceeds via nucleophilic attack of the amine groups on the diketone, forming the quinoxaline ring.

  • Oxidation to Di-$$N$$-Oxide :
    The intermediate 2,3-dimethylquinoxaline is oxidized using $$m$$-chloroperbenzoic acid ($$m$$-CPBA) in dichloromethane (DCM) to introduce the 1,4-di-$$N$$-oxide functionality. This step is critical for enhancing the electrophilicity of the methyl groups in subsequent reactions.

Bromination of Methyl Groups

To enable thioether linkage, the methyl groups on the quinoxaline di-$$N$$-oxide are converted to bromomethyl derivatives:

  • Radical Bromination :
    2,3-Dimethylquinoxaline 1,4-dioxide undergoes bromination using $$N$$-bromosuccinimide (NBS) in carbon tetrachloride (CCl$$_4$$) under reflux, with azobisisobutyronitrile (AIBN) as a radical initiator. This generates 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide.

    Reaction Conditions :

    • NBS (2.2 equiv), AIBN (0.1 equiv), CCl$$_4$$, reflux for 12–24 hours.
    • Yield: ~70–80% (estimated based on analogous reactions).

Nucleophilic Substitution with 2-Mercapto-1H-Benzo[d]imidazole

The final step involves substituting the bromine atoms with 2-mercapto-1H-benzo[d]imidazole via a thioether linkage:

  • Synthesis of 2-Mercapto-1H-benzo[d]imidazole :
    Prepared by reacting $$o$$-phenylenediamine with carbon disulfide (CS$$_2$$) in alkaline conditions, followed by acidification to isolate the thiol.

  • Substitution Reaction :
    2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide is treated with 2-mercapto-1H-benzo[d]imidazole in dimethylformamide (DMF) using potassium carbonate (K$$2$$CO$$3$$) as a base. The reaction proceeds via an $$S_N2$$ mechanism, yielding the target compound.

    Optimized Parameters :

    • Molar ratio: 1:2.2 (quinoxaline derivative to thiol).
    • Solvent: DMF, 80°C, 8–12 hours under nitrogen atmosphere.
    • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Analytical Characterization

The synthesized compound is validated using spectroscopic and chromatographic techniques:

  • Spectroscopic Data :

    • IR : Absorption bands at 1240 cm$$^{-1}$$ (C–N–O stretch of di-$$N$$-oxide) and 680 cm$$^{-1}$$ (C–S bond).
    • $$^1$$H NMR (DMSO-$$d6$$): δ 8.12–7.45 (m, aromatic protons), 4.65 (s, –CH$$2$$–S–), 3.92 (s, –N–O–).
  • Purity Assessment :

    • HPLC (C18 column, acetonitrile-water gradient): Retention time = 12.3 minutes, purity >95%.

Challenges and Alternatives

  • Bromination Efficiency :
    Direct bromination of methyl groups adjacent to electron-deficient $$N$$-oxides may require alternative reagents like phosphorus tribromide (PBr$$_3$$) or HBr/acetic acid.

  • Oxidation Compatibility :
    Introducing the di-$$N$$-oxide functionality after thioether formation risks over-oxidation of sulfur centers. Thus, sequential oxidation followed by substitution is preferred.

Industrial Scalability

Suppliers such as Atomax Chemicals Co., Ltd., and Apollo Scientific Ltd. utilize continuous-flow reactors to optimize the bromination and substitution steps, achieving batch yields of 65–75%.

Chemical Reactions Analysis

Types of Reactions

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its bioactive properties. Research indicates that compounds containing benzimidazole and quinoxaline derivatives exhibit antimicrobial and anticancer activities. For instance, derivatives of benzimidazole have been extensively studied for their ability to inhibit various cancer cell lines and possess anti-inflammatory properties .

Antioxidant Activity

Studies have demonstrated that compounds similar to 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate exhibit significant antioxidant activity. This property is crucial for developing treatments aimed at reducing oxidative stress-related diseases, including neurodegenerative disorders .

Catalysis

The compound’s structure lends itself to catalytic applications, particularly in organic synthesis. Quinoxaline derivatives are known to facilitate various chemical reactions, including C–N bond formation and other transformations that are essential in synthetic organic chemistry .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of benzimidazole derivativesDemonstrated inhibition of proliferation in several cancer cell lines, suggesting potential use in cancer therapy .
Antioxidant Properties Assessment of oxidative stress reductionShowed significant scavenging activity against free radicals, indicating potential for therapeutic applications in oxidative stress-related conditions .
Catalytic Efficiency Synthesis of quinoxaline derivativesHighlighted the efficiency of quinoxaline-based catalysts in promoting C–N bond formations under mild conditions, showcasing its utility in synthetic pathways .

Mechanism of Action

The mechanism of action of 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole groups can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is unique due to its dual functionality, combining the properties of both benzimidazole and quinoxaline moieties.

Biological Activity

2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C24H18N6O2S2, and it has a molecular weight of 486.57 g/mol. This compound's structure features multiple functional groups that contribute to its biological activity, particularly in the inhibition of various enzymes and potential antitumor properties.

  • Molecular Formula : C24H18N6O2S2
  • Molecular Weight : 486.57 g/mol
  • CAS Number : Not specified in the provided sources.
  • Key Functional Groups : Contains benzimidazole and quinoxaline moieties, which are known for their biological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing benzimidazole and quinoxaline structures exhibit a variety of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The specific activities of this compound have not been extensively documented in the literature; however, related compounds provide insight into its potential effects.

Antitumor Activity

Research on related benzimidazole derivatives suggests that they can inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. For instance, certain imidazole derivatives have shown IC50 values as low as 24 nM against FT, resulting in significant phenotypic reversion in transformed cells . This suggests a potential pathway for the antitumor activity of this compound.

Enzyme Inhibition

The structural components of this compound may facilitate interactions with various enzymes. The presence of hydrophobic substituents linked via hydrogen bonds has been shown to enhance enzyme inhibitory activity in similar compounds . This could imply that this compound might also act as an effective inhibitor for specific targets.

Synthesis Methods

The synthesis of compounds similar to this compound typically involves multi-step organic reactions. One method includes the reaction of benzimidazole derivatives with quinoxaline precursors under controlled conditions to ensure high yields and purity .

Q & A

(Basic) What are the established synthetic methodologies for synthesizing 2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclization : Intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole derivatives using phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light .
  • Condensation : Reaction of 1,2-diaminobenzene derivatives with α-ketocarboxylic acids or formazylglyoxylic acids, yielding quinoxaline cores. Unexpected products (e.g., benzimidazole-formazans) may form, requiring careful optimization of reaction conditions .
  • Functionalization : Thioether linkages are introduced via nucleophilic substitution using benzimidazole-thiol derivatives. Methanol or tetrahydrofuran (THF) with sodium metabisulfite under microwave-assisted conditions enhances efficiency .

(Advanced) How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

Answer:
Key parameters include:

  • Catalyst Selection : Iridium catalysts (e.g., [Ir(ppy)₃]) improve photoredox cyclization efficiency. Alternative catalysts like Cu(I) or Ru(II) may reduce side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while methanol/water mixtures stabilize charged intermediates .
  • Temperature Control : Microwave-assisted synthesis (100–120°C) accelerates cyclization and reduces decomposition .
  • Additives : Sodium metabisulfite suppresses oxidation, improving yield by 15–20% in thioether formation steps .

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoxaline aromatic protons at δ 7.5–8.5 ppm, benzimidazole protons at δ 7.1–7.8 ppm) and confirms thioether methylene bridges (δ 4.2–4.5 ppm) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups .

(Advanced) How can researchers resolve conflicting solubility data during biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Formulation Strategies : Encapsulation in cyclodextrins or liposomes improves aqueous dispersion .
  • pH Adjustment : The diolate moiety’s pH-dependent solubility (pKa ~3–4) allows buffered solutions (pH 6–7) to enhance stability .

(Advanced) What computational approaches predict the compound’s reactivity in redox environments?

Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to assess electron-transfer potential. Substituents like electron-withdrawing groups (e.g., -SO₃⁻) lower LUMO levels, enhancing redox activity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide structural modifications for improved binding .

(Basic) What biological activities are reported for analogous quinoxaline derivatives?

Answer:

  • Antiproliferative Activity : Quinoxaline-triazole hybrids inhibit cancer cell lines (IC₅₀: 2–10 μM) via topoisomerase II inhibition .
  • Antimicrobial Properties : Thioether-linked benzimidazoles disrupt bacterial membrane integrity (MIC: 4–16 μg/mL against S. aureus) .

(Advanced) How can structural modifications enhance electrochemical stability for energy storage applications?

Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) to the quinoxaline core to stabilize radical intermediates .
  • Polymer Hybridization : Incorporate into conducting polymers (e.g., PEDOT) to mitigate degradation during charge-discharge cycles .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal .

(Advanced) How can researchers validate conflicting crystallographic data for this compound?

Answer:

  • High-Resolution X-ray Diffraction : Compare experimental data (e.g., CCDC entries) with density functional theory (DFT)-optimized structures to resolve bond-length discrepancies .
  • Thermogravimetric Analysis (TGA) : Confirm hydration states, as crystal water content may alter unit cell parameters .

(Advanced) What mechanistic insights explain unexpected byproducts in synthesis?

Answer:

  • Pathway Analysis : Use LC-MS to trace intermediates. For example, autooxidation of aminomethyl intermediates may form imine byproducts .
  • Kinetic Studies : Vary reaction times to identify competing pathways (e.g., nucleophilic substitution vs. elimination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.